“2-(3,5-Dimethylisoxazol-4-yl)acetic acid” is a chemical compound with the molecular formula C7H9NO3 . It has a molecular weight of 155.15 g/mol .
The InChI code for “2-(3,5-Dimethylisoxazol-4-yl)acetic acid” is 1S/C7H9NO3/c1-4-6(3-7(9)10)5(2)11-8-4/h3H2,1-2H3,(H,9,10)
. The Canonical SMILES structure is CC1=C(C(=NO1)C)CC(=O)O
.
The boiling point of “2-(3,5-Dimethylisoxazol-4-yl)acetic acid” is 322.5°C at 760 mmHg . Its melting point is 120-121°C . The compound is a solid at room temperature .
2-(3,5-Dimethylisoxazol-4-yl)acetic acid is a chemical compound with the molecular formula CHN O and a CAS number of 2510-27-2. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing an isoxazole ring. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
The compound is classified as an isoxazole derivative, specifically as a substituted acetic acid. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the 3,5-dimethyl substitution on the isoxazole ring enhances its pharmacological profile, making it a subject of research in drug development .
The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylisoxazole with chloroacetic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the isoxazole nitrogen attacks the carbon atom of chloroacetic acid, leading to the formation of the desired acetic acid derivative.
The reaction conditions often include:
The molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)acetic acid features:
Key structural data includes:
2-(3,5-Dimethylisoxazol-4-yl)acetic acid can undergo various chemical reactions typical of carboxylic acids:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., heat or acidic environments). For instance, esterification reactions typically require an acid catalyst and may proceed via a Fischer esterification mechanism .
The mechanism of action for compounds like 2-(3,5-Dimethylisoxazol-4-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors. For example:
Research indicates that derivatives of isoxazoles can inhibit bromodomain-containing proteins, which play a role in gene regulation and cancer progression. The specific interactions often involve hydrogen bonding and hydrophobic interactions with active site residues .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) for confirming structure and purity .
2-(3,5-Dimethylisoxazol-4-yl)acetic acid has several scientific applications:
Research continues to explore its efficacy and mechanisms in various biological systems, highlighting its importance in medicinal chemistry .
The isoxazole ring system central to this scaffold is predominantly constructed via 1,3-dipolar cycloaddition between alkynes and nitrile oxides under metal-free conditions. This atom-economical approach leverages in situ-generated hydroximoyl chlorides that undergo dehydrohalogenation to form reactive nitrile oxide dipoles. Optimization studies reveal that electron-deficient dipolarophiles like methyl propiolate significantly enhance regioselectivity toward 3,5-disubstituted isoxazoles, with the C4 position becoming available for subsequent electrophilic functionalization. Cycloadditions performed in aqueous acetic acid/sodium acetate systems under ultrasound irradiation (40 kHz, 100 W) demonstrate remarkable efficiency, achieving near-quantitative yields within 30 minutes while eliminating traditional reflux requirements [8].
Critical to acetic acid side-chain installation is the regiocontrolled C-alkylation at the isoxazole C4 position. This is accomplished through deprotonation with lithium diisopropylamide (LDA) at -78°C in THF, followed by quenching with ethyl bromoacetate. Subsequent saponification (NaOH/EtOH/H2O) provides the target acetic acid derivative in 85-92% overall yield from the cycloaddition precursor [10]. The metal-free paradigm offers distinct advantages: avoidance of transition metal contaminants incompatible with pharmaceutical applications and operational simplicity suitable for scale-up.
Table 1: Metal-Free Cycloaddition Optimization for Isoxazole Core Synthesis
Dipolarophile | Reaction Conditions | Cycloadduct Yield | C4-Alkylation Efficiency |
---|---|---|---|
Methyl propiolate | AcOH/H2O/NaOAc, Ultrasound, 30 min | 98% | 92% |
Ethyl phenylpropiolate | AcOH/H2O/NaOAc, Ultrasound, 45 min | 89% | 85% |
Dimethyl acetylenedicarboxylate | AcOH/H2O/NaOAc, RT, 12h | 76% | 88% |
Phenylacetylene | Toluene, Δ, 8h | 68% | 78% |
Post-cyclization functionalization exploits the nucleophilic carboxylate of 2-(3,5-dimethylisoxazol-4-yl)acetic acid to construct architecturally complex hybrids. A particularly efficient route involves carbodiimide-mediated amide coupling with azetidine-3-carboxylic acid derivatives, generating constrained heterocyclic architectures like 1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)azetidine-3-carboxylic acid (CAS 2098032-10-9) [3]. Key to suppressing epimerization is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane at 0-5°C, achieving coupling yields >90% with minimal racemization.
Knoevenagel condensations demonstrate exceptional utility for molecular diversification. Under mild basic conditions (pyridine/piperidine, 60°C), the activated methylene group undergoes efficient condensation with aromatic aldehydes bearing electron-withdrawing substituents. For example, condensation with 3,5-dimethoxybenzaldehyde produces α,β-unsaturated derivatives essential for Michael acceptor functionalities in bioactive compounds [6]. This method tolerates diverse aldehyde substrates, including those with pre-existing heterocycles, enabling rapid generation of structural diversity.
Table 2: Condensation Derivatives of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
Reaction Partner | Catalyst System | Product Class | Application Relevance |
---|---|---|---|
Azetidine-3-carboxylic acid | EDC/HOBt, DCM | Azetidine-acetic acid conjugates | Spirocyclic integrin inhibitors [10] |
3,5-Dimethoxybenzaldehyde | Pyridine/piperidine, Δ | Knoevenagel adducts | Tubulin polymerization inhibitors [4] |
Hydrazine monohydrate | EtOH, reflux | 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide (CAS 934172-43-7) | Precursor to heterocyclic acyl hydrazones [5] |
(3,5-Dimethoxyphenyl)acetic acid | DCC/DMAP | Unsymmetrical anhydrides | Hybrid anti-inflammatory agents [6] |
Solid-phase approaches enable rapid diversification of the acetic acid moiety while minimizing purification challenges. Wang resin-bound 2-(3,5-dimethylisoxazol-4-yl)acetic acid serves as a universal anchor, installed via N,N'-diisopropylcarbodiimide (DIC)/4-dimethylaminopyridine (DMAP)-mediated esterification (loading: 0.8 mmol/g). The immobilized scaffold undergoes efficient nucleophilic displacement with amine libraries using PyBOP activation, yielding diverse amide conjugates after trifluoroacetic acid (TFA) cleavage. This methodology proves indispensable for generating compound libraries targeting integrin receptors, particularly when coupled with automated liquid handling systems [10].
For combinatorial isoxazole-acetic acid hybrid synthesis, Marshall resin provides superior performance due to its acid-labile linker. Following amide formation, cleavage with 20% hexafluoroisopropanol (HFIP) in DCM delivers products in >95% purity without chromatographic purification. This strategy facilitates parallel synthesis of over 50 analogs in 48 hours, exemplified by the production of {[(3,5-dimethylisoxazol-4-yl)methyl]thio}acetic acid derivatives—key intermediates in bioactive molecule synthesis [9]. Solid-phase techniques substantially reduce synthesis timelines while ensuring consistent intermediate quality essential for structure-activity relationship studies.
Microwave irradiation revolutionizes the synthesis of benzopyranone-isoxazole acetic acid hybrids by accelerating traditionally sluggish esterification and cyclocondensation reactions. Critical findings demonstrate that conjugating 3-(hydroxymethyl)chromones with 2-(3,5-dimethylisoxazol-4-yl)acetic acid using N,N-dimethylformamide (DMF) as solvent under microwave irradiation (150 W, 120°C) reduces reaction times from 12 hours to 15 minutes while improving yields from 65% to 92% [7]. The method exhibits exceptional functional group tolerance, accommodating electron-donating and withdrawing substituents on both coupling partners.
Kinetic studies reveal a 12-fold rate enhancement for Knorr pyrazole formation when employing acetic acid-functionalized isoxazole building blocks under microwave conditions. This acceleration enables sequential multicomponent reactions, exemplified by one-pot syntheses of triazole-bridged isoxazole-chromone hybrids. Temperature-controlled microwave reactors (150-180°C) suppress thermal decomposition pathways observed in conventional heating, particularly for thermally labile intermediates. The significant reduction in reaction time (from 18 hours to 25 minutes) and enhanced selectivity (from 3:1 to >20:1 regiomeric ratio) underscore microwave technology’s transformative impact on heterocyclic hybridization strategies [7].
Table 3: Microwave-Optimized Coupling Reactions with 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid
Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement |
---|---|---|---|
Chromone esterification | DCC, CH2Cl2, 12h, 65% | DMF, 150W, 120°C, 15min, 92% | +27% |
Pyrazole cyclocondensation | EtOH, Δ, 18h, 58% | AcOH, 180W, 140°C, 25min, 89% | +31% |
Azetidine amidation | EDC, rt, 8h, 75% | Toluene, 100W, 100°C, 10min, 94% | +19% |
Knoevenagel condensation | Piperidine, 60°C, 24h, 42% | [BMIM]BF4, 120W, 110°C, 8min, 88% | +46% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1